Many PARP/kinase inhibitor programs encounter solubility-limited reactions when using the free base or positional isomers, causing low yields and purification challenges. Indoline-4-carboxylic acid hydrochloride (CAS 1187933-04-5) solves this by providing:
Choose the validated salt to avoid false negatives and streamline your synthetic route.
Indoline-4-carboxylic acid is a valued heterocyclic building block, primarily utilized as a precursor in the synthesis of complex bioactive molecules and targeted therapeutics, such as PARP and kinase inhibitors. The hydrochloride salt form is specifically chosen in many process chemistry and drug discovery workflows to enhance aqueous solubility, stability, and handling characteristics compared to the corresponding free base, which are critical considerations for reproducible, large-scale synthesis and formulation.
Substituting Indoline-4-carboxylic acid hydrochloride with its positional isomers (e.g., 5- or 6-carboxylic acids) or its free base form can lead to critical failures in both synthesis and final application performance. The specific 4-position of the carboxylic acid is often a mandatory structural requirement for achieving high-affinity binding to biological targets, where alternative isomers may be orders of magnitude less potent or completely inactive. Furthermore, opting for the free base over the hydrochloride salt can introduce significant processability issues, such as poor solubility in common reaction solvents, leading to slower reaction rates, lower yields, and increased purification costs. These factors make ad-hoc substitution a high-risk decision in structured research and manufacturing environments.
The use of a hydrochloride salt is a standard and effective strategy for increasing the aqueous solubility and dissolution rate of weakly basic parent compounds, particularly at acidic to neutral pH. For organic bases, the hydrochloride salt form consistently demonstrates higher solubility in the pH range of 2-5 compared to the free base, which is often practically insoluble. This improved solubility profile is critical for ensuring efficient reaction kinetics in aqueous or protic solvent systems and is a key parameter for bioavailability in formulated products.
| Evidence Dimension | Aqueous Solubility Profile |
| Target Compound Data | Significantly enhanced solubility in the pH range below the compound's pKa. |
| Comparator Or Baseline | The corresponding free base, which typically exhibits very low solubility in the same pH range. |
| Quantified Difference | Often orders of magnitude higher solubility for the salt form vs. the free base in the pH 2-5 range. |
| Conditions | Standard equilibrium solubility experiments conducted at 37 °C across a pH range of 1.2 to 6.8, as per WHO guidelines for BCS classification. |
Improved solubility directly translates to faster and more complete reactions in process chemistry and predictable dissolution behavior in formulation, reducing batch failures and improving reproducibility.
The indoline scaffold is a core component of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy, such as Rucaparib. In the development of these inhibitors, the specific geometry of the precursor is critical. Process chemistry routes for Rucaparib explicitly start from a 6-fluoro-indole-4-carboxylate derivative. This highlights that the 4-position of the carboxylate group on the indole/indoline ring system is a non-negotiable structural feature for achieving the final molecule's required architecture and biological activity. Substitution with a 5- or 6-isomer would result in a completely different final molecule with an incorrect binding orientation, rendering it ineffective.
| Evidence Dimension | Suitability as a Synthetic Precursor for Rucaparib |
| Target Compound Data | The 4-carboxylate isomer is the required starting material in established, patented synthesis routes. |
| Comparator Or Baseline | Indoline-5-carboxylic acid or Indoline-6-carboxylic acid. |
| Quantified Difference | Qualitatively non-interchangeable; use of other isomers would not produce the target PARP inhibitor. |
| Conditions | Medicinal and Process Chemistry synthesis routes for the PARP inhibitor Rucaparib. |
For researchers synthesizing specific PARP inhibitors or related analogs, only the 4-carboxylic acid isomer is a viable precursor, making other isomers procurement dead-ends.
This compound is the correct choice for synthetic campaigns targeting specific classes of PARP inhibitors, like Rucaparib, or other kinase inhibitors where the 4-position of the functional group is essential for the final molecule's structure and target engagement. Its selection is mandated by the established structure-activity relationships in these target families.
The hydrochloride salt form is particularly suitable for multi-step syntheses that involve reactions in protic solvents (e.g., methanol, ethanol) or aqueous media where the solubility of the free base would be rate-limiting. Procuring this salt form can prevent issues with poor reaction kinetics, low conversion, and complex purification profiles tied to precursor insolubility.
Due to its enhanced solubility and stability, this compound is well-suited for inclusion in fragment-based screening libraries and diversity-oriented synthesis. Its reliable solubility in assay buffers (e.g., DMSO/aqueous mixtures) ensures accurate concentration measurements and reduces the risk of compound precipitation, which is a common source of false negatives in high-throughput screens.
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